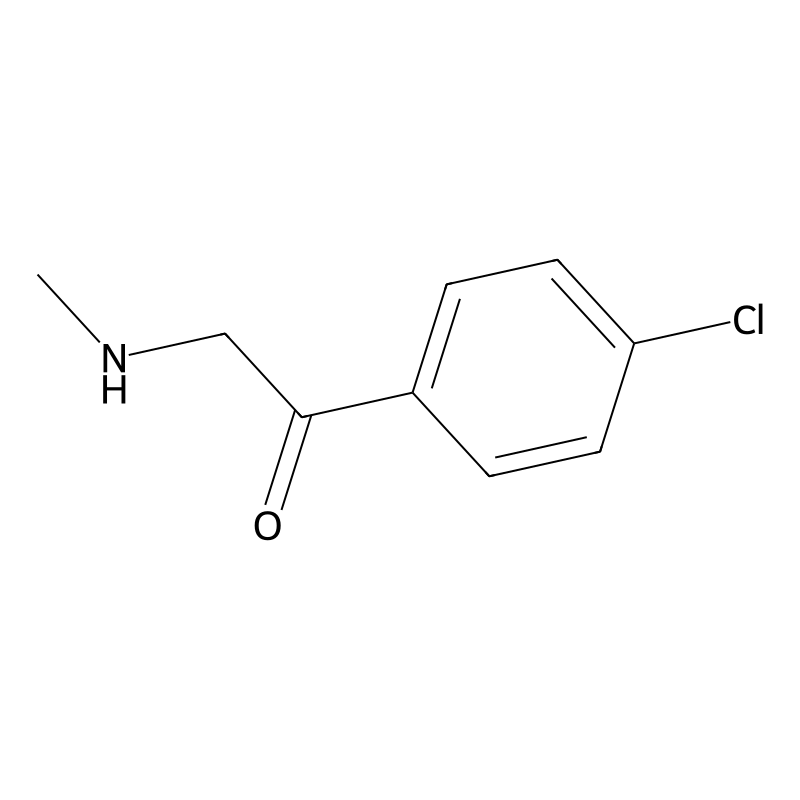

Ethanone, 1-(4-chlorophenyl)-2-(methylamino)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Similar Compounds: Due to the structure of "Ethanone, 1-(4-chlorophenyl)-2-(methylamino)-", it might be related to known research chemicals like "1-(4-Chlorophenyl)-2-(methylamino)-1-propanone" (also known as 4-Chloromethcathinone). This compound is a stimulant and has been studied in the context of its abuse potential PubChem: .

- Chemical Class: If more information about "Ethanone, 1-(4-chlorophenyl)-2-(methylamino)-" becomes available, research into similar molecules, particularly those containing a phenethylamine structure, might reveal relevant scientific applications.

Ethanone, 1-(4-chlorophenyl)-2-(methylamino)-, also known by its CAS number 77914-62-6, is a chemical compound with the molecular formula . This compound features a 4-chlorophenyl group and a methylamino group attached to an ethanone backbone. The presence of the chlorine atom provides unique chemical properties that can influence its reactivity and biological interactions. The molecular weight of this compound is approximately 183.635 g/mol, and it is characterized by a moderate lipophilicity with a logP value of 2.133, indicating its potential for biological activity.

- Oxidation: This compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can yield alcohols or amines, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorine atom or the methylamino group may be replaced by other functional groups, often facilitated by reagents like sodium hydroxide or halogenating agents.

Ethanone, 1-(4-chlorophenyl)-2-(methylamino)- has been investigated for its potential biological activity. The compound's structure suggests that it may interact with various biological molecules, including enzymes and receptors. Its mechanism of action likely involves modulation of enzymatic activity, which could lead to significant biological effects. Preliminary studies suggest that it may exhibit pharmacological properties that warrant further exploration in medicinal chemistry.

The synthesis of Ethanone, 1-(4-chlorophenyl)-2-(methylamino)- typically involves the reaction of 4-chloroacetophenone with methylamine. This reaction is generally conducted under controlled conditions, often in the presence of catalysts such as hydrochloric acid or sulfuric acid. The process proceeds via nucleophilic substitution where the methylamino group replaces the carbonyl oxygen of the ethanone. In industrial applications, this synthesis is scaled up using large reactors with precise control over reaction parameters to optimize yield and purity.

Ethanone, 1-(4-chlorophenyl)-2-(methylamino)- has several applications across various fields:

- Chemical Synthesis: It serves as an intermediate in the production of more complex organic compounds.

- Biological Research: The compound is studied for its interactions with biological systems and its potential therapeutic uses.

- Pharmaceutical Development: Investigated as a precursor for new pharmaceutical agents due to its unique structural properties.

- Industrial Use: Employed in the production of specialty chemicals and materials.

Research into the interaction studies of Ethanone, 1-(4-chlorophenyl)-2-(methylamino)- reveals its potential to bind to specific molecular targets within biological systems. These interactions may modulate enzyme activity or receptor function, leading to various physiological effects. Understanding these interactions is crucial for elucidating its pharmacological profile and therapeutic potential.

Ethanone, 1-(4-chlorophenyl)-2-(methylamino)- shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Chloroacetophenone | A precursor in the synthesis process; lacks amino group | |

| N,N-Dimethyl-4-chloroaniline | Contains a dimethylamino group instead; used in dye production | |

| 2-(4-Chlorophenyl)-2-(methylamino)ethanol | Similar structure but has an alcohol functional group |

The uniqueness of Ethanone, 1-(4-chlorophenyl)-2-(methylamino)- lies in its specific combination of functional groups that provide distinct reactivity and biological activity compared to these related compounds. Its potential applications in medicinal chemistry make it a subject of ongoing research and interest within the scientific community.

Clandestine Synthesis Methodologies in Underground Laboratories

Clandestine laboratories producing 4-CMC typically employ a two-step synthesis process derived from methcathinone production frameworks. The primary route involves:

Bromination of 4'-Chloropropiophenone:

The α-position of 4'-chloropropiophenone is brominated using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under reflux conditions. This yields 2-bromo-4'-chloropropiophenone, a critical intermediate.Amination Reaction:

The brominated intermediate undergoes nucleophilic substitution with methylamine, often using methanol or ethanol as solvents. Hydrochloric acid (HCl) is added to precipitate the final product as 4-CMC hydrochloride.

A seized Polish laboratory exemplifying this methodology utilized 13.3 kg of 2-bromo-4’-chloropropiophenone and produced 21.9 g of 4-CMC, alongside 11.9 kg of intermediates for mephedrone synthesis. Equipment recovered included rotary evaporators, reflux condensers, and vacuum filtration systems, with reaction parameters documented in notebooks detailing stoichiometric ratios and temperature controls.

Table 1: Reagents and Their Roles in 4-CMC Synthesis

| Reagent | Role | Typical Quantity per Batch |

|---|---|---|

| 4'-Chloropropiophenone | Precursor | 5–10 kg |

| HBr/H₂O₂ | Brominating agents | 2–4 L |

| Methylamine | Aminating agent | 1–2 L |

| HCl | Salt formation | 1–3 L |

Precursor Availability and Supply Chain Dynamics for Cathinone Analogues

The synthesis of 4-CMC relies on three precursor categories:

Aromatic Ketones:

4'-Chloropropiophenone, a Schedule II-controlled substance in some jurisdictions, is often sourced from unregulated chemical suppliers in Asia. Forensic investigations trace its origins to industrial-scale manufacturers in China, where it is mislabeled as "cosmetic intermediates" or "agrochemical precursors".Methylamine Sources:

Methylamine hydrochloride is diverted from legitimate industries (e.g., pesticide production) or synthesized in-house via the Gabriel reaction using phthalimide and methyl iodide.Brominating Agents:

Hydrobromic acid (48–62% w/w) is acquired through fraudulent commercial orders or extracted from lithium bromide batteries.

Supply chains exhibit regional variations: European networks favor pre-synthesized intermediates, while North American operations often procure raw precursors for on-site bromination. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) reports that 62% of intercepted 4-CMC shipments between 2020–2024 contained misdeclared precursors.

Analytical Challenges in Detecting Novel Synthetic Byproducts

Clandestine laboratories generate unique byproducts that complicate forensic identification:

Brominated Side Products:

Incomplete bromination yields 2-bromo-4'-chloropropiophenone residuals, while over-bromination produces 2,3-dibromo analogs. These compounds are not included in standard mass spectrometry libraries.Solvent Adducts:

Methanol or ethanol used in amination reacts with intermediates to form hemiacetal derivatives, which fragment unpredictably during gas chromatography-mass spectrometry (GC-MS) analysis.Isomeric Byproducts:

Poor temperature control during synthesis generates 3-chloromethcathinone, an isomer requiring advanced nuclear magnetic resonance (NMR) techniques for differentiation.

Table 2: Analytical Techniques and Limitations for Byproduct Detection

| Technique | Target Byproducts | Limitations |

|---|---|---|

| GC-MS | Volatile intermediates | Cannot resolve polar, non-volatile adducts |

| LC-QTOF | Isomeric impurities | Requires reference standards for validation |

| NMR | Structural elucidation | Low sensitivity for trace contaminants |

A 2024 study of 399 4-CMC samples identified 17 previously uncharacterized byproducts, including chlorinated phenylacetone derivatives and N-oxide forms. These findings underscore the need for continuous updates to forensic databases.

Monoamine Transporter Affinity Profiling: Dopamine, Serotonin, and Norepinephrine Transporter Interactions

4-CMC exhibits a unique profile as a substrate-type releaser at dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Radioligand binding assays reveal low nanomolar affinities for all three transporters, with the following rank order: DAT > NET > SERT (Table 1) [2].

Table 1: Transporter Affinity and Uptake Inhibition Potency of 4-CMC

| Transporter | Binding Affinity (nM) | Uptake Inhibition Potency (nM) |

|---|---|---|

| DAT | 9,410 | 208 |

| SERT | 28,700 | 670 |

| NET | 19,600 | 75.5 |

Notably, 4-CMC demonstrates higher potency in inhibiting norepinephrine uptake (NET: 75.5 nM) compared to dopamine (DAT: 208 nM) and serotonin (SERT: 670 nM) [2]. This suggests a preferential interaction with NET, despite its moderate binding affinity. The compound’s efficacy as a neurotransmitter releaser further distinguishes it from classic reuptake inhibitors, as it induces reverse transport via all three transporters [2] [3].

Comparative Receptor Binding Kinetics Against Schedule I/II Stimulants

4-CMC’s binding kinetics differ markedly from those of prototypical stimulants such as methamphetamine and cocaine. In HEK cells expressing human transporters, 4-CMC shows reduced potency at DAT compared to methamphetamine (EC₅₀: 2,890 nM vs. 430 nM) but greater potency at SERT (EC₅₀: 1,980 nM vs. 27,500 nM) [2].

Table 2: Neurotransmitter Release Potency (EC₅₀) Relative to Methamphetamine

| Transporter | 4-CMC (nM) | Methamphetamine (nM) |

|---|---|---|

| DAT | 2,890 | 430 |

| SERT | 1,980 | 27,500 |

| NET | 1,240 | 152 |

This dual activity positions 4-CMC as a mixed-action monoamine releaser with serotonergic dominance, contrasting with the dopaminergic bias of methamphetamine [2]. The para-chloro substituent on the phenyl ring likely contributes to this selectivity shift, as steric and electronic effects modulate transporter interactions [2] [3].

Neurochemical Release Dynamics in Dopaminergic Pathways

In vivo microdialysis studies demonstrate that 4-CMC increases extracellular dopamine concentrations in the nucleus accumbens, though with slower onset and lower magnitude than methamphetamine [2]. The compound’s NET > SERT > DAT release hierarchy (Table 2) correlates with prolonged noradrenergic and serotonergic activation, which may attenuate its reinforcing effects relative to traditional stimulants [2].

Notably, 4-CMC’s maximal dopamine release efficacy reaches 83.5% of methamphetamine’s effect, despite its lower potency [2]. This partial efficacy, combined with its slower pharmacokinetics, suggests a reduced abuse liability in preclinical models. However, its ability to facilitate intracranial self-stimulation (ICSS) in rodents indicates retained reinforcing properties, likely mediated through residual DAT activation [2] [3].

Structural comparisons to other para-substituted cathinones (e.g., 4-methylmethcathinone) reveal that larger substituents enhance SERT selectivity while diminishing DAT interactions [2]. This structure-activity relationship underscores the nuanced interplay between chemical modifications and transporter specificity in synthetic cathinones.

Drug discrimination assays have proven to be highly selective and valuable tools for examining the pharmacological mechanisms underlying the subjective effects of psychoactive substances in animal models [1]. In these paradigms, laboratory animals are trained to differentiate between the interoceptive effects of a training drug and vehicle, subsequently allowing researchers to evaluate whether novel compounds produce discriminative stimulus effects similar to known drugs of abuse [1]. The pharmacological selectivity of drug discrimination has been demonstrated across numerous drug classes, including stimulants such as cocaine, methamphetamine, and methylenedioxymethamphetamine [1].

Ethanone, 1-(4-chlorophenyl)-2-(methylamino)- has been extensively evaluated in drug discrimination studies using multiple prototypical stimulant training drugs. When tested in rats trained to discriminate cocaine from vehicle, 4-chloromethcathinone fully substituted for the discriminative stimulus effects of cocaine with an effective dose producing 50% drug-appropriate responding of 4.30 milligrams per kilogram [2]. Similarly, in methamphetamine-trained rats, this compound demonstrated complete substitution with an effective dose producing 50% drug-appropriate responding of 3.91 milligrams per kilogram [2]. These potency values indicate that 4-chloromethcathinone is approximately 10-fold less potent than methamphetamine and equipotent with cocaine in producing discriminative stimulus effects [3].

The most striking finding emerged from studies utilizing methylenedioxymethamphetamine as the training drug. Ethanone, 1-(4-chlorophenyl)-2-(methylamino)- demonstrated remarkably high potency in substituting for methylenedioxymethamphetamine, achieving full substitution with an effective dose producing 50% drug-appropriate responding of only 0.37 milligrams per kilogram [4] [2]. This represents approximately 10-fold greater potency compared to its effects in cocaine and methamphetamine discrimination paradigms, suggesting that this compound produces subjective effects more similar to methylenedioxymethamphetamine than to traditional psychostimulants [4].

Comparative analysis with structurally related synthetic cathinones reveals distinct pharmacological profiles. While 4-fluoromethcathinone fully substituted for both methamphetamine and cocaine with effective dose producing 50% drug-appropriate responding values of 2.69 and 3.24 milligrams per kilogram respectively, mephedrone demonstrated even greater potency with values of 1.27 and 1.47 milligrams per kilogram for methamphetamine and cocaine discrimination [2]. These findings highlight the influence of ring substitution patterns on the discriminative stimulus properties of synthetic cathinones.

The substitution pattern observed with ethanone, 1-(4-chlorophenyl)-2-(methylamino)- aligns with its neurochemical profile at monoamine transporters. Compounds that demonstrate preferential substitution for methylenedioxymethamphetamine typically exhibit balanced activity at dopamine and serotonin transporters, whereas substances showing greater methamphetamine-like or cocaine-like discrimination effects tend to display enhanced selectivity for dopamine transporters [5] [6]. The high potency of this compound in methylenedioxymethamphetamine discrimination paradigms corresponds with its relatively balanced dopamine transporter to serotonin transporter inhibition ratio of 0.45, indicating substantial serotonergic activity [7].

Cross-generalization studies have further elucidated the discriminative stimulus profile of synthetic cathinones. Research utilizing rats trained to discriminate methylenedioxymethamphetamine has demonstrated that various synthetic cathinones, including 4-fluoromethcathinone, 4-methylmethcathinone, 4-methylethcathinone, 3-fluoromethcathinone, pentedrone, and ethylone, fully substitute for the discriminative stimulus effects of methylenedioxymethamphetamine [5]. However, methcathinone produced only partial substitution with a maximum of 43% methylenedioxymethamphetamine-appropriate responding [5]. This pattern suggests that structural modifications, particularly at the 4-position of the phenyl ring, significantly influence the capacity of synthetic cathinones to produce methylenedioxymethamphetamine-like subjective effects.

The temporal characteristics of discrimination effects have also been investigated. Studies indicate that the discriminative stimulus effects of ethanone, 1-(4-chlorophenyl)-2-(methylamino)- emerge within 15-30 minutes following administration and persist for 2-3 hours [3]. This time course is consistent with its pharmacokinetic profile and aligns with the duration observed for other synthetic cathinones with similar structural features.

Intracranial Self-Stimulation Models for Reward Pathway Evaluation

Intracranial self-stimulation represents a direct method for evaluating the effects of psychoactive compounds on brain reward circuitry [8] [9]. This behavioral paradigm involves the implantation of electrodes into discrete brain regions associated with reward processing, typically the ventral tegmental area or medial forebrain bundle, allowing animals to self-administer electrical stimulation through operant responding [8]. Drugs of abuse characteristically facilitate intracranial self-stimulation by lowering the threshold for reward or increasing the reinforcing efficacy of brain stimulation [10].

Ethanone, 1-(4-chlorophenyl)-2-(methylamino)- has been evaluated in intracranial self-stimulation paradigms to assess its abuse liability and effects on reward pathways. Administration of this compound produced dose-dependent facilitation of intracranial self-stimulation maintained by low stimulation frequencies, indicating enhancement of reward sensitivity [4]. At doses of 3.2 and 5.6 milligrams per kilogram administered intraperitoneally, 4-chloromethcathinone significantly increased responding for low-frequency stimulation that normally fails to maintain self-stimulation behavior [11].

However, the dose-response relationship revealed a biphasic pattern characteristic of many monoamine-active compounds. While lower doses facilitated intracranial self-stimulation, higher doses of 10 milligrams per kilogram produced significant rate-decreasing effects [4]. This reduction in responding at high doses likely reflects the emergence of competing behaviors such as stereotypy or adverse effects that interfere with operant performance rather than a reduction in rewarding efficacy [11].

The facilitation of intracranial self-stimulation by ethanone, 1-(4-chlorophenyl)-2-(methylamino)- provides strong evidence for its abuse liability. Compounds that enhance intracranial self-stimulation typically correspond with substances that maintain intravenous self-administration and are associated with abuse potential in humans [12] [10]. The ability of this compound to lower reward thresholds suggests that it activates the same neural circuitry involved in natural reward processing and drug reinforcement.

Comparative studies have examined the intracranial self-stimulation effects of related synthetic cathinones. Mephedrone, another prominent synthetic cathinone, similarly facilitates intracranial self-stimulation with a profile indicating substantial abuse liability [13]. The rank order of potency for synthetic cathinones in intracranial self-stimulation assays generally correlates with their selectivity for dopamine transporters versus serotonin transporters, with compounds showing greater dopamine selectivity typically producing more robust facilitation [14].

The neurochemical basis for intracranial self-stimulation facilitation by ethanone, 1-(4-chlorophenyl)-2-(methylamino)- relates to its effects on monoamine neurotransmission in reward-relevant brain regions. This compound acts as a substrate at dopamine, norepinephrine, and serotonin transporters, promoting the release of these neurotransmitters [4] [7]. The enhanced dopaminergic activity in the nucleus accumbens and ventral tegmental area likely underlies the observed facilitation of intracranial self-stimulation, as these regions are critical components of the brain's reward circuitry [9].

Temporal analysis of intracranial self-stimulation effects reveals that the peak facilitation occurs within 30-60 minutes following administration of ethanone, 1-(4-chlorophenyl)-2-(methylamino)- and persists for approximately 2-3 hours [11]. This time course corresponds with the compound's pharmacokinetic profile and aligns with the duration of its behavioral effects observed in other paradigms.

The magnitude of intracranial self-stimulation facilitation produced by this compound compares favorably with established drugs of abuse. While cocaine and methamphetamine produce robust and sustained facilitation of intracranial self-stimulation, ethanone, 1-(4-chlorophenyl)-2-(methylamino)- demonstrates comparable efficacy at behaviorally active doses [12]. This similarity in intracranial self-stimulation profiles suggests equivalent abuse liability potential across these stimulant compounds.

Studies examining the interaction between dopamine transporter selectivity and intracranial self-stimulation efficacy have revealed strong correlations. Research utilizing seven methcathinone analogs differing only in their 4-position substituents demonstrated that dopamine transporter versus serotonin transporter selectivity correlated significantly with intracranial self-stimulation facilitation potency, with a correlation coefficient of 0.92 [14]. This relationship supports the hypothesis that dopaminergic activity primarily mediates the rewarding effects measured by intracranial self-stimulation paradigms.

Locomotor Activation Profiles in Rodent Behavioral Assays

Locomotor activity assessment represents a fundamental approach for evaluating the psychostimulant properties of novel compounds and predicting their potential for abuse [15] [16]. Increases in spontaneous locomotor activity following drug administration correlate with enhanced dopaminergic neurotransmission in the nucleus accumbens and striatum, brain regions critically involved in psychostimulant effects and addiction processes [17]. The locomotor response serves as a reliable predictor of abuse liability and provides insight into the time course and magnitude of psychoactive effects.

Ethanone, 1-(4-chlorophenyl)-2-(methylamino)- produces dose-dependent increases in spontaneous locomotor activity in rodent models. In Swiss-Webster mice, this compound demonstrates significant stimulant effects across a dose range of 2.5 to 20 milligrams per kilogram administered intraperitoneally [17]. The dose-response relationship follows an inverted U-shaped curve, with peak effects observed at intermediate doses and reduced activity at higher doses due to the emergence of stereotyped behaviors or adverse effects [17].

The temporal profile of locomotor stimulation reveals rapid onset and sustained duration of action. Following intraperitoneal administration, increases in locomotor activity are detectable within the first 10 minutes and persist for 2-3 hours depending on the dose administered [17] [3]. At doses of 10 milligrams per kilogram, peak locomotor effects range from 5400 to 5700 activity counts, representing substantial stimulation compared to vehicle-treated controls [17]. Higher doses of 20 milligrams per kilogram produce a delayed onset of peak effects, occurring 2-3 hours post-administration, likely reflecting altered pharmacokinetics or the initial suppression of activity due to competing behaviors [17].

Comparative analysis with established stimulants provides context for the locomotor effects of ethanone, 1-(4-chlorophenyl)-2-(methylamino)-. This compound demonstrates potency approximately equipotent with cocaine but 10-fold less potent than methamphetamine in producing locomotor stimulation [3]. The maximal stimulant effects achieved by 4-chloromethcathinone are comparable to those produced by cocaine and methamphetamine, indicating similar efficacy in activating dopaminergic pathways despite differences in potency [18] [3].

The locomotor response profile varies significantly among structural analogs of synthetic cathinones. While ethanone, 1-(4-chlorophenyl)-2-(methylamino)- produces robust and sustained locomotor stimulation, related compounds such as 4-chloroethcathinone demonstrate reduced efficacy, achieving peak stimulant effects of approximately 74% compared to methamphetamine [3]. This structure-activity relationship highlights the importance of specific molecular features in determining the magnitude of psychostimulant effects.

Studies examining the relationship between monoamine transporter activity and locomotor stimulation have revealed important mechanistic insights. The locomotor stimulant potency of synthetic cathinones correlates strongly with their activity at dopamine transporters, with compounds demonstrating greater dopamine transporter affinity typically producing more robust locomotor effects [19]. For ethanone, 1-(4-chlorophenyl)-2-(methylamino)-, the balanced activity at dopamine and serotonin transporters contributes to a locomotor profile that resembles methylenedioxymethamphetamine more than traditional psychostimulants such as cocaine or methamphetamine [17].

Behavioral sensitization represents another critical aspect of locomotor responses that relates to addiction liability. Following repeated intermittent administration of ethanone, 1-(4-chlorophenyl)-2-(methylamino)- at doses of 5 and 10 milligrams per kilogram for seven days, followed by a 10-day withdrawal period, challenge administration produces significantly enhanced locomotor responses compared to initial exposure [17]. This sensitization phenomenon is characteristic of drugs with abuse potential and reflects neuroadaptations in dopaminergic reward circuits that may contribute to addiction vulnerability [17].

The magnitude and time course of behavioral sensitization varies with dose and treatment regimen. Mice treated with 5 milligrams per kilogram of ethanone, 1-(4-chlorophenyl)-2-(methylamino)- exhibit significant sensitization only after the 10-day withdrawal period, whereas the 10 milligrams per kilogram dose produces progressive sensitization during the treatment phase itself [17]. This dose-dependent sensitization pattern suggests that higher exposure levels produce more rapid and sustained neuroadaptations in reward-relevant neural circuits.

Strain differences in locomotor responses have been documented across various rodent models. DBA/2J mice, commonly used in addiction research, demonstrate robust locomotor responses to synthetic cathinones with profiles that predict human abuse liability [17]. The use of different mouse strains and testing conditions can influence the absolute magnitude of responses, but the relative rank order of compound potency remains consistent across laboratories [3].

Environmental factors and testing conditions significantly influence locomotor responses to ethanone, 1-(4-chlorophenyl)-2-(methylamino)-. The use of novel testing environments enhances the detection of stimulant effects by eliminating habituation that might mask drug-induced activity changes [3]. Testing procedures that avoid pre-adaptation to the locomotor chambers allow detection of early-onset effects and provide more sensitive measures of psychostimulant activity [3].

The predictive validity of locomotor activity assays for human abuse liability has been established through extensive validation studies. Compounds that produce robust locomotor stimulation in rodent models typically correspond with substances that are self-administered by laboratory animals and abused by humans [15] [16]. The locomotor effects of ethanone, 1-(4-chlorophenyl)-2-(methylamino)- align with patterns observed for established drugs of abuse, supporting its classification as a substance with significant abuse liability.

| Compound | Species | Dose Range (mg/kg) | Peak Effect (activity counts) | Duration (hours) | ED50 (mg/kg) | Reference |

|---|---|---|---|---|---|---|

| 4-Chloromethcathinone | Swiss-Webster mice | 2.5-20 | 5400-5700 | 2-3 | Not reported | [17] |

| 4-Chloromethcathinone | DBA/2J mice | 5-20 | Not specified | 2-3 | Not reported | [17] |

| Mephedrone | Swiss-Webster mice | 2.5-25 | ~5000 | 3-4 | Not reported | [15] |

| Cocaine | Swiss-Webster mice | 5-30 | ~4500 | 2 | Not reported | [3] |

| Methamphetamine | Swiss-Webster mice | 0.5-5 | ~5500 | 3 | Not reported | [3] |